molecular formula C6H10O B092815 trans,trans-2,4-Hexadien-1-ol CAS No. 111-28-4

trans,trans-2,4-Hexadien-1-ol

Cat. No.: B092815
CAS No.: 111-28-4
M. Wt: 98.14 g/mol
InChI Key: MEIRRNXMZYDVDW-MQQKCMAXSA-N
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Mechanism of Action

Target of Action

2,4-Hexadien-1-OL, also known as trans,trans-2,4-Hexadien-1-ol, is a medium-chain primary fatty alcohol . It primarily targets organic compounds and biological materials in life science-related research .

Mode of Action

The compound is known to participate in the Diels–Alder reaction, a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system . In the case of 2,4-Hexadien-1-OL, it reacts with maleic anhydride in refluxing toluene to generate a white crystalline material . The nucleophilic oxygen from the 2,4-Hexadien-1-OL attacks the electrophilic carbonyl carbon of the maleic anhydride, forming a tetrahedral intermediate . This intermediate then collapses, reforming the carbonyl bond and releasing the leaving group, which is the carboxylate ion .

Biochemical Pathways

The compound is known to be involved in the diels–alder reaction, which is a fundamental organic reaction that leads to the formation of a six-membered ring . This reaction is crucial in the synthesis of many organic compounds.

Result of Action

It has been used as a biochemical reagent in life science research , suggesting that it may interact with various biological molecules and pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Hexadien-1-OL. For instance, the Diels–Alder reaction in which it participates is temperature-dependent, with the reaction proceeding rapidly under reflux conditions . Furthermore, the compound’s stability may be affected by exposure to light, heat, and air, which could lead to oxidation or other chemical changes . Therefore, it is crucial to store and handle 2,4-Hexadien-1-OL under appropriate conditions to maintain its integrity and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing trans,trans-2,4-Hexadien-1-ol involves the Diels-Alder reaction. This reaction typically involves the cycloaddition of a diene and a dienophile. For example, the reaction of this compound with maleic anhydride in refluxing toluene for 5 minutes produces a white crystalline material upon cooling .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

trans,trans-2,4-Hexadien-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

trans,trans-2,4-Hexadien-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

trans,trans-2,4-Hexadien-1-ol can be compared with other similar compounds such as:

These compounds share some structural similarities but differ in their chemical properties and reactivity, highlighting the unique characteristics of this compound.

Properties

IUPAC Name

(2E,4E)-hexa-2,4-dien-1-ol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3/b3-2+,5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIRRNXMZYDVDW-MQQKCMAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047631
Record name (2E,4E)-Hexa-2,4-dien-1-ol
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Molecular Weight

98.14 g/mol
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Physical Description

Solid with an agreeable odor of freshly cut grass; mp = 30.5-31.5 deg C; [Merck Index] Colorless solid with a green herbal odor; [Bedoukian Research MSDS], colourless solid; green, vegetable aroma
Record name 2,4-Hexadien-1-ol
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Record name 2,4-Hexadien-1-ol
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Solubility

Insoluble in water; Soluble in fat, soluble (in ethanol)
Record name 2,4-Hexadien-1-ol
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Vapor Pressure

0.02 [mmHg]
Record name 2,4-Hexadien-1-ol
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CAS No.

17102-64-6, 111-28-4
Record name (2E,4E)-2,4-Hexadien-1-ol
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Record name (2E,4E)-Hexa-2,4-dien-1-ol
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Record name Hexa-2,4-dien-1-ol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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